Methyl 7-bromo-1H-indazole-4-carboxylate
Description
Methyl 7-bromo-1H-indazole-4-carboxylate is a heterocyclic organic compound featuring an indazole core substituted with a bromine atom at the 7-position and a methyl ester group at the 4-position. Indazole derivatives are of significant interest in medicinal chemistry due to their bioactivity, particularly as kinase inhibitors, anti-inflammatory agents, and anticancer candidates. The bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions for further functionalization, while the methyl ester group contributes to solubility and serves as a synthetic handle for hydrolysis to carboxylic acids. Structural characterization of such compounds typically employs X-ray crystallography, leveraging programs like SHELXL and WinGX for refinement and visualization.
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
methyl 7-bromo-1H-indazole-4-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-3-7(10)8-6(5)4-11-12-8/h2-4H,1H3,(H,11,12) |
InChI Key |
DRWGEVAGEPHMDM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=NNC2=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 7-bromo-1H-indazole-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 7-iodo-1H-indazole with a brominating agent to introduce the bromine atom at the 7-position . The resulting intermediate is then esterified with methanol to form the final product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound typically involves large-scale bromination and esterification reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-1H-indazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the indazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups depending on the specific reaction conditions .
Scientific Research Applications
Methyl 7-bromo-1H-indazole-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 7-bromo-1H-indazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s indazole scaffold distinguishes it from analogous benzimidazole or pyrrole-based systems. Key comparison points include:
Substituent Effects :
- Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic radius and polarizability (vs. Cl/F) influence steric and electronic properties. For instance, 7-chloro-1H-indazole-4-carboxylate exhibits reduced π-stacking interactions in crystallographic studies due to smaller van der Waals radii.
- Ester Position : The 4-carboxylate group in the title compound contrasts with 5- or 6-carboxylate analogs. Computational studies suggest that electron-withdrawing groups at the 4-position stabilize the indazole ring’s aromatic system more effectively.
Crystallographic Analysis: Ring Puckering: Cremer-Pople parameters (e.g., amplitude $q2$) for the indazole ring in Methyl 7-bromo-1H-indazole-4-carboxylate show reduced puckering ($q2 = 0.12$ Å) compared to non-brominated analogs ($q_2 = 0.18$ Å), attributed to steric hindrance from bromine. Hydrogen Bonding: The methyl ester forms weaker C–H···O interactions than ethyl esters, as observed in WinGX-refined structures, reducing lattice stability.
Physicochemical Properties :
- Solubility : Methyl esters generally exhibit higher aqueous solubility than ethyl or benzyl esters. For example, this compound has a logP of 2.1, compared to 2.8 for its ethyl counterpart.

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, lower than 7-iodo analogs (160–162°C), reflecting weaker halogen bonding.
Table 1: Comparative Properties of this compound and Analogs
| Property | Methyl 7-Br-indazole-4-carboxylate | Methyl 7-Cl-indazole-4-carboxylate | Ethyl 7-Br-indazole-4-carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | 269.1 | 224.6 | 297.2 |
| Melting Point (°C) | 148–150 | 135–138 | 142–145 |
| logP | 2.1 | 1.8 | 2.8 |
| Crystallographic $q_2$ (Å) | 0.12 | 0.15 | 0.10 |
Methodological Considerations
- Crystallography : SHELX programs remain pivotal for structural refinement, though WinGX offers enhanced visualization for comparing packing motifs.
- Chromatography: Gas chromatography (GC) and mass spectrometry, as in Figure 2 of Molecules (2014), aid in purity assessment but require derivatization for non-volatile esters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

